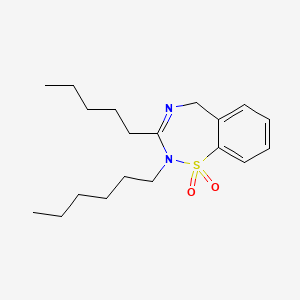
Iron nickel sulfide (Fe9Ni9S16)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron nickel sulfide (Fe9Ni9S16) is a compound that belongs to the family of metal sulfides It is composed of iron, nickel, and sulfur atoms in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron nickel sulfide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor deposition. One common method involves the reaction of iron and nickel salts with a sulfur source under controlled temperature and pressure conditions. For instance, a hydrothermal method might involve mixing iron and nickel nitrates with thiourea in an autoclave, followed by heating at elevated temperatures to form the desired sulfide compound.
Industrial Production Methods: In industrial settings, the production of iron nickel sulfide often involves the use of nickel sulfide concentrates. The conventional process includes smelting the concentrates to remove sulfur and iron, yielding a nickel sulfide melt. This melt is then further processed to obtain the desired iron nickel sulfide compound .
Analyse Des Réactions Chimiques
Types of Reactions: Iron nickel sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, iron nickel sulfide can oxidize to form iron and nickel oxides along with sulfur dioxide.
Reduction: Reducing agents such as hydrogen can convert iron nickel sulfide to its metallic form.
Substitution: Reactions with acids like hydrochloric acid can lead to the formation of iron and nickel chlorides and hydrogen sulfide gas .
Major Products Formed:
- Oxidation: Iron oxide, nickel oxide, sulfur dioxide.
- Reduction: Metallic iron, metallic nickel.
- Substitution: Iron chloride, nickel chloride, hydrogen sulfide.
Applications De Recherche Scientifique
Iron nickel sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions
Biology: Research is ongoing to explore its potential in biological systems, particularly in enzyme mimetics and biosensors.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Industry: Iron nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties
Mécanisme D'action
The mechanism by which iron nickel sulfide exerts its effects is primarily through its catalytic activity. The compound facilitates various redox reactions by providing active sites for electron transfer. In energy storage applications, iron nickel sulfide enhances the efficiency of charge and discharge cycles by improving the conductivity and stability of the electrode materials .
Comparaison Avec Des Composés Similaires
- Iron(II) sulfide (FeS)
- Nickel sulfide (NiS)
- Iron-nickel alloy (FeNi)
Comparison: Iron nickel sulfide (Fe9Ni9S16) stands out due to its unique stoichiometry and combination of properties from both iron and nickel sulfides. Unlike iron(II) sulfide, which is primarily used in simpler applications, iron nickel sulfide offers enhanced catalytic activity and stability. Compared to nickel sulfide, iron nickel sulfide provides a more balanced electrochemical performance, making it suitable for advanced energy storage applications .
Propriétés
Numéro CAS |
53809-87-3 |
|---|---|
Formule moléculaire |
Fe9Ni9S16+13 |
Poids moléculaire |
1543.9 g/mol |
Nom IUPAC |
iron(3+);nickel(2+);hexadecasulfide |
InChI |
InChI=1S/9Fe.9Ni.16S/q9*+3;9*+2;16*-2 |
Clé InChI |
WIVRRAUMYNLCIO-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
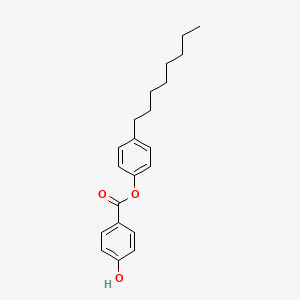
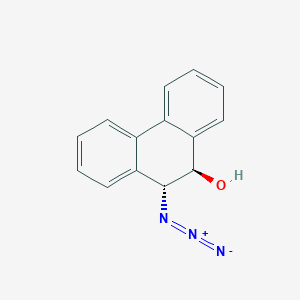
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
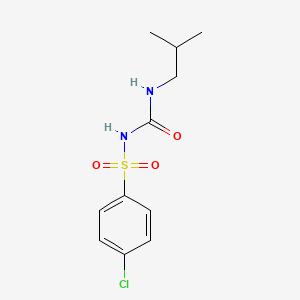
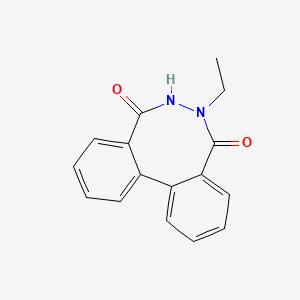

propanedioate](/img/structure/B14648719.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
